molecular formula C10H8BrN B189378 2-Bromo-3-methylquinoline CAS No. 35740-86-4

2-Bromo-3-methylquinoline

Cat. No. B189378
CAS RN: 35740-86-4
M. Wt: 222.08 g/mol
InChI Key: ZKZHWAJZNZJAKV-UHFFFAOYSA-N
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Description

“2-Bromo-3-methylquinoline” is a chemical compound with the CAS Number: 35740-86-4 . It has a molecular weight of 222.08 and its IUPAC name is 2-bromo-3-methylquinoline .


Synthesis Analysis

While specific synthesis methods for 2-Bromo-3-methylquinoline were not found, quinoline derivatives have been synthesized using various methods . For instance, the autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-methylquinoline is 1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-3-methylquinoline were not found, studies on similar compounds like 2-bromo-3-methoxythiophene have been conducted . The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed using various techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .


Physical And Chemical Properties Analysis

2-Bromo-3-methylquinoline is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

2-Bromo-3-methylquinoline has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 2-Bromo-3-methylquinoline were not found, research in the field of quinoline derivatives is vast and continues to grow. Future developments may involve advancements in synthesis methods, molecular structure modifications, and applications in various fields .

properties

IUPAC Name

2-bromo-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHWAJZNZJAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361246
Record name 2-bromo-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylquinoline

CAS RN

35740-86-4
Record name 2-bromo-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RE Lyle, DE Portlock, MJ Kane… - The Journal of Organic …, 1972 - ACS Publications
Benzylic halogenation by N-bromosuccinimide is a standard method of synthesis of bromomethyl aromatic compounds. 1 2 3Thus, when a 2-substituted 3-bromo-methylquinoline (1) …
Number of citations: 34 pubs.acs.org
RE Lyle, MJ Kane - The Journal of Organic Chemistry, 1973 - ACS Publications
… With 2-chloro- (3a) and 2-bromo-3-methylquinoline (3b) no reaction occurred unless sodium iodide was added to convert the halide to the 2-iodo derivative 3c. These reactions were …
Number of citations: 8 pubs.acs.org
D Wang, Y Wang, J Zhao, L Li, L Miao, H Sun, P Yu - Tetrahedron, 2016 - Elsevier
A novel, simple and practical method for the regioselective halogenation of fused heterocyclic N-oxides has been developed. It employs Vilsmeier reagent, generated in situ by POX 3 …
Number of citations: 28 www.sciencedirect.com
K Rousseau, GC Farrington… - The Journal of Organic …, 1972 - ACS Publications
(4) H. Suschitzky, Advan. Fluorine Chem., 4, 1(1965).(5) RH Felton, personal communication. This sample oftetra-n-propylammonium perchlorate was prepared from the corresponding …
Number of citations: 41 pubs.acs.org
P Pradeep - 2015 - wiredspace.wits.ac.za
The first two chapters of this thesis deals with the synthesis of 6H-benzo [d]-naphtho [1, 2-b] pyran-6-one motif found in gilvocarcin as well as related aromatic compounds containing the …
Number of citations: 1 wiredspace.wits.ac.za

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